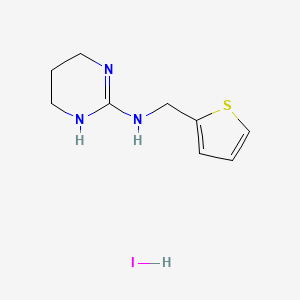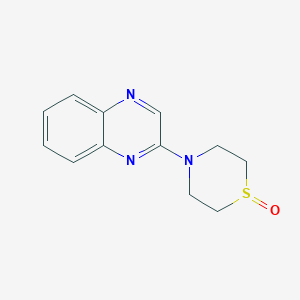![molecular formula C18H20FN3O2 B7573554 6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. It has also been shown to bind to certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one are diverse and depend on the specific target it interacts with. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, which may be beneficial for the treatment of various diseases, including neurodegenerative diseases. It has also been shown to have analgesic and anxiolytic effects, which may be useful for the treatment of pain and anxiety disorders.
実験室実験の利点と制限
6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, it has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for the study of 6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one. One direction is the further optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the identification of its specific targets and the elucidation of its mechanism of action may lead to the development of novel therapeutic agents with improved efficacy and fewer side effects.
合成法
The synthesis of 6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one involves the reaction of 4-fluorobenzylamine with 2-methyl-3-nitropyridazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to obtain the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool for studying protein-ligand interactions and enzyme kinetics.
特性
IUPAC Name |
6-[2-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-21-17(23)10-9-16(20-21)18(24)22-11-3-2-4-15(22)12-13-5-7-14(19)8-6-13/h5-10,15H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKGUAWTOBDJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCCC2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)

![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)

![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)
![3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7573565.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)